An In-depth Technical Guide to (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
An In-depth Technical Guide to (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
CAS Number: 99735-30-5
This technical guide provides a comprehensive overview of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Chemical and Physical Properties
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a chiral pyrrolidine derivative. The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position allows for selective chemical transformations, making it a versatile building block in the synthesis of complex molecules.[1]
| Property | Value | Reference |
| CAS Number | 99735-30-5 | [1] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |
| Molecular Weight | 276.37 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Storage Temperature | Room Temperature, store in a dry place |
Synthesis
The synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is typically achieved through the protection of the amino group of (S)-3-amino-1-benzylpyrrolidine using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure in organic synthesis for the introduction of the Boc protecting group onto a primary or secondary amine.
Experimental Protocol: Boc Protection of (S)-3-amino-1-benzylpyrrolidine
This protocol describes a representative procedure for the synthesis of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate.
Materials:
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(S)-3-amino-1-benzylpyrrolidine
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or another suitable base
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Dichloromethane (DCM) or other appropriate aprotic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Dissolution: In a round-bottom flask, dissolve (S)-3-amino-1-benzylpyrrolidine (1.0 equivalent) in dichloromethane.
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Base Addition: Add triethylamine (1.1-1.5 equivalents) to the solution.
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Boc Anhydride Addition: Cool the mixture in an ice bath (0 °C). To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.05-1.2 equivalents) in dichloromethane dropwise.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield pure (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate.
Caption: Synthetic workflow for the preparation of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate.
Applications in Drug Discovery and Development
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate serves as a crucial chiral building block for the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a common feature in many approved drugs and clinical candidates.[2] The presence of the benzyl group and the protected amine at a stereocenter provides a versatile platform for further chemical modifications.
This intermediate is particularly valuable in the development of:
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Protease Inhibitors: The pyrrolidine ring can mimic the proline residue in peptide substrates of proteases, leading to the design of potent and selective inhibitors.[1]
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Kinase Inhibitors: Derivatives of (S)-3-aminopyrrolidine have been explored as scaffolds for the development of dual Abl and PI3K inhibitors for cancer therapy.[3]
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TNF-α Inhibitors: The pyrrolidine core has been incorporated into novel inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key target in inflammatory diseases.[4]
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Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The pyrrolidine moiety is a key structural feature in several gliptin drugs used for the treatment of type 2 diabetes.[2]
The general workflow for utilizing this compound in drug discovery involves the deprotection of the Boc group to reveal the free amine, which can then be further functionalized.
Caption: General workflow for the use of the title compound as a building block in drug discovery.
While (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate itself is not known to directly modulate specific signaling pathways, its derivatives are designed to interact with various biological targets, thereby influencing numerous cellular processes. The specific signaling pathway affected depends on the final structure of the drug molecule synthesized using this versatile intermediate. For example, pyrrolidine-based kinase inhibitors would modulate signaling pathways involved in cell growth and proliferation, while TNF-α inhibitors would impact inflammatory signaling cascades.
References
- 1. 99735-30-5(tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate) | Kuujia.com [kuujia.com]
- 2. enamine.net [enamine.net]
- 3. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
